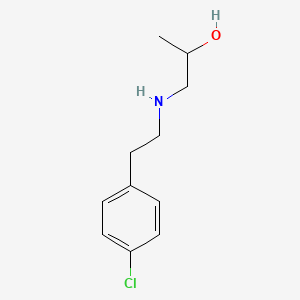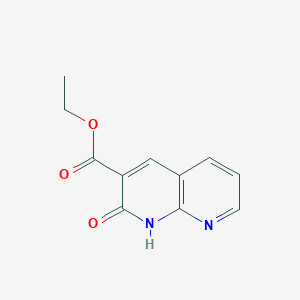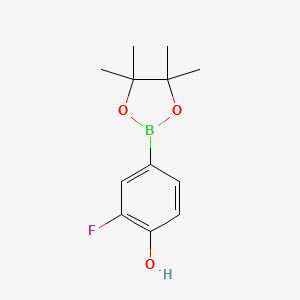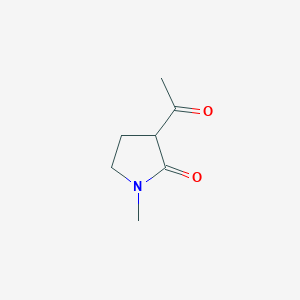
3-Acetyl-1-methylpyrrolidin-2-one
Vue d'ensemble
Description
3-Acetyl-1-methylpyrrolidin-2-one is a chemical compound that belongs to the pyrrolidine family. It is a member of the class of pyrrolidine-2-ones .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3-Acetyl-1-methylpyrrolidin-2-one, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 3-Acetyl-1-methylpyrrolidin-2-one includes a five-membered pyrrolidine ring. The molecule contains a total of 21 bonds, including 10 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, and 1 imide .Chemical Reactions Analysis
Pyrrolidine compounds, including 3-Acetyl-1-methylpyrrolidin-2-one, are often involved in various chemical reactions. For instance, one study reported the reaction of a compound with phenyllithium/CuCN to afford 3-arylidene-1-methylpirrolidin-2-one .Applications De Recherche Scientifique
Simulation Visualizations
“3-Acetyl-1-methylpyrrolidin-2-one” is mentioned in the context of scientific programs that produce simulation visualizations, such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. These programs are used in various fields of research to model molecular dynamics and structures, which can be crucial for understanding interactions at the molecular level .
Orientations Futures
Pyrrolidine compounds, including 3-Acetyl-1-methylpyrrolidin-2-one, have significant potential in drug discovery due to their versatile scaffold, which is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Target of Action
3-Acetyl-1-methylpyrrolidin-2-one is a derivative of pyrrolidinones, which are five-membered heterocycles known for their biological importance . Pyrrolidinones are versatile lead compounds for designing powerful bioactive agents and are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . .
Mode of Action
Pyrrolidinone derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that pyrrolidinone derivatives interact with various cellular targets, leading to changes in cellular functions.
Biochemical Pathways
Pyrrolidinone derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities of pyrrolidinone derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
3-acetyl-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(9)6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRBNSZXDRIQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-methylpyrrolidin-2-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


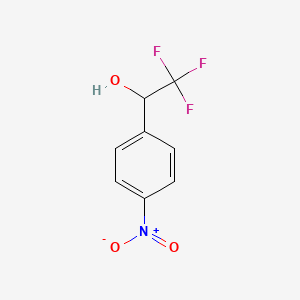
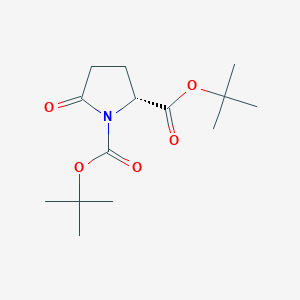

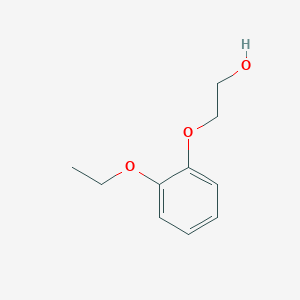
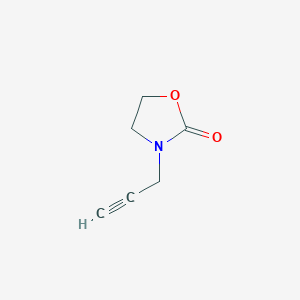

![{[(Difluoromethyl)thio]methyl}benzene](/img/structure/B1339143.png)
![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)
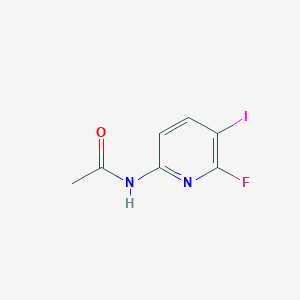
![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine](/img/structure/B1339150.png)
